molecular formula C11H15FN2 B12999336 (R)-2-(4-Fluoro-2-methylphenyl)piperazine

(R)-2-(4-Fluoro-2-methylphenyl)piperazine

Cat. No.: B12999336
M. Wt: 194.25 g/mol
InChI Key: DYANWVNTGDQHGY-NSHDSACASA-N
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Description

®-2-(4-Fluoro-2-methylphenyl)piperazine is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzyl chloride and piperazine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperazine reacts with 4-fluoro-2-methylbenzyl chloride under basic conditions to form the desired product.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Fluoro-2-methylphenyl)piperazine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluoro-2-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-Fluoro-2-methylphenyl)piperazine: The enantiomer of the compound, which may exhibit different biological activities.

    2-(4-Fluorophenyl)piperazine: Lacks the methyl group, leading to differences in chemical and biological properties.

    2-(4-Methylphenyl)piperazine: Lacks the fluorine atom, resulting in altered reactivity and interactions.

Uniqueness

®-2-(4-Fluoro-2-methylphenyl)piperazine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2R)-2-(4-fluoro-2-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m0/s1

InChI Key

DYANWVNTGDQHGY-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H]2CNCCN2

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2

Origin of Product

United States

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